molecular formula C12H19Cl2N3O B13587867 N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride

N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride

Cat. No.: B13587867
M. Wt: 292.20 g/mol
InChI Key: AYIIHDFMTZDIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a piperidine-4-carboxamide derivative featuring a 3-methylpyridin-2-yl substituent. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines a rigid piperidine core with a pyridine ring, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.20 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C12H17N3O.2ClH/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16);2*1H

InChI Key

AYIIHDFMTZDIOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride typically involves the reaction of 3-methylpyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Converts the piperidine ring to a pyridinium derivative via dehydrogenation .

  • Hydrogen peroxide (H₂O₂) : Selectively oxidizes the carboxamide group to a carboxylic acid under acidic conditions .

Example Reaction Pathway :

N-(3-methylpyridin-2-yl)piperidine-4-carboxamideH2O2,HCl40–60°CN-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid+NH3\text{N-(3-methylpyridin-2-yl)piperidine-4-carboxamide} \xrightarrow[\text{H}_2\text{O}_2, \text{HCl}]{\text{40–60°C}} \text{N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid} + \text{NH}_3

Yields for such transformations range from 65% to 85%, depending on solvent polarity and temperature .

Reduction Reactions

Reductive modifications target both the pyridine and carboxamide functionalities:

  • Lithium aluminum hydride (LiAlH₄) : Reduces the carboxamide to a secondary amine, yielding N-(3-methylpyridin-2-yl)piperidine-4-methylamine .

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the pyridine ring to form a piperidine derivative, enhancing solubility .

Key Observations :

  • Reduction of the pyridine ring requires elevated pressures (3–5 atm H₂) and >90°C .

  • LiAlH₄-mediated reductions proceed quantitatively in anhydrous THF .

Substitution Reactions

The pyridine nitrogen and carboxamide group participate in nucleophilic substitutions:

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 70°CN-methylated pyridinium derivative72%
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RTAcetylated carboxamide68%
Thionyl chlorideReflux, tolueneCarboxamide → nitrile conversion81%

Acid/Base-Mediated Transformations

  • Hydrochloride Salt Formation : The free base readily forms dihydrochloride salts in HCl-saturated ethanol, improving crystallinity .

  • Deprotonation : Treatment with NaOH (1M) liberates the free base, enabling further functionalization at the piperidine nitrogen .

Physicochemical Stability

Parameter Value Conditions
Thermal decomposition>200°CTGA analysis in N₂ atmosphere
Hydrolytic stabilityStable at pH 4–824h, 25°C
PhotostabilityDegrades under UV >320 nmICH Q1B guidelines

Comparative Reactivity with Structural Analogs

The 3-methylpyridin-2-yl group exhibits distinct electronic effects compared to unsubstituted pyridine:

  • Enhanced electrophilicity at the pyridine nitrogen due to methyl group electron donation .

  • Steric hindrance from the methyl group reduces substitution rates at the 2-position by ~40% compared to pyridine .

Industrial-Scale Considerations

  • Solvent Optimization : Ethanol/water mixtures (4:1 v/v) maximize yield in hydrochloride salt formation .

  • Purification : Crystallization from hot acetonitrile achieves >99.5% purity .

Scientific Research Applications

N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Piperidine-4-Carboxamide Hydrochloride (CAS: 39674-99-2)

  • Structure : Lacks the 3-methylpyridin-2-yl group; only a piperidine-4-carboxamide core.
  • Similarity : 0.90 (structural similarity score).
  • The mono-hydrochloride form may exhibit lower aqueous solubility compared to the dihydrochloride salt of the target compound .

N-Methylpiperidine-4-Carboxamide (CAS: 1903-69-1)

  • Structure : Piperidine-4-carboxamide with an N-methyl group instead of the pyridinyl substituent.
  • Similarity : 0.85.
  • No dihydrochloride salt form is reported, implying differences in crystallinity and solubility .

Pyridine-Containing Analogs

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride (CAS: 1286208-22-7)

  • Structure : Pyridine-4-carboxamide linked to a piperidin-3-yl group (vs. piperidine-4-carboxamide in the target).
  • Key Differences : Positional isomerism (pyridine-4- vs. pyridine-2-yl) alters electronic distribution and steric accessibility. Both compounds share the dihydrochloride salt form, suggesting comparable solubility profiles .

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride

  • Structure : Pyridine-2-carboxamide with a 4-chloro substituent and N-methyl group.
  • However, the absence of the 3-methyl group may reduce hydrophobic interactions .

Flu-AM1 and Ibu-AM5 (FAAH Inhibitors)

  • Structure : N-(3-methylpyridin-2-yl) amide derivatives of flurbiprofen/ibuprofen.
  • Activity : IC50 values of 0.59–0.99 μM against FAAH.
  • Key Differences: The target compound lacks the arylpropionic acid moiety of Flu-AM1/Ibu-AM5, which is critical for COX inhibition.

SETD2 Inhibitors (e.g., Compound 36)

  • Structure : Indole-2-carboxamides with cyclopropyl-pyridinylmethyl groups.
  • Key Differences : The indole core replaces the piperidine ring, enabling distinct interactions with histone methyltransferases .

Data Table: Key Comparators

Compound Name CAS Number Structure Features Biological Activity (IC50) Salt Form Key Reference
Target Compound Not Provided 3-Methylpyridin-2-yl, piperidine-4-carboxamide N/A Dihydrochloride
Piperidine-4-carboxamide HCl 39674-99-2 Piperidine core, no pyridine N/A Hydrochloride
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide 1286208-22-7 Pyridine-4-carboxamide, piperidin-3-yl N/A Dihydrochloride
Flu-AM1 Not Provided Pyridinyl, flurbiprofen derivative 0.74–0.99 μM (FAAH) Free base
4-Chloro-N-methylpyridine-2-carboxamide HCl Not Provided 4-Chloro, N-methyl N/A Hydrochloride

Research Findings and Implications

  • Salt Form: Dihydrochloride salts (target and CAS 1286208-22-7) likely improve solubility compared to mono-salts, critical for in vivo applications .
  • Substituent Effects : The 3-methylpyridin-2-yl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to Flu-AM1’s FAAH inhibition .
  • Synthesis : Amide bond formation via HATU/Et3N () is a viable route for synthesizing the target compound, ensuring high yield and purity .

Biological Activity

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Molar Mass : 219.28 g/mol
  • Structure : The compound features a piperidine ring substituted with a 3-methylpyridine moiety and a carboxamide functional group.

The biological activity of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride primarily involves its interaction with specific molecular targets, such as serotonin receptors. Notably, it has been studied as a potential agonist for the 5-HT1F subtype of serotonin receptors, which suggests its utility in treating conditions related to serotonin dysregulation, including migraines and depression.

The compound modulates various biochemical pathways by binding to these receptors, influencing neuronal signaling and neurochemical pathways.

Biological Activity and Therapeutic Applications

  • Serotonin Receptor Agonism :
    • The compound has shown promise in modulating serotonin receptor activity, which is crucial for managing mood disorders and migraine headaches.
  • Potential Anti-inflammatory Effects :
    • Similar compounds have been noted for their anti-inflammatory properties, suggesting that N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride may also possess such effects.
  • Neuroprotective Effects :
    • Research indicates that compounds with similar structures can influence neuroprotection and neuronal activity, further supporting the exploration of this compound in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Serotonin Receptor AgonismPotential treatment for migraines and depression
Anti-inflammatory PotentialPossible modulation of inflammatory pathways
Neuroprotective EffectsInfluence on neuronal signaling

Preclinical Studies

In preclinical studies, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride was evaluated for its efficacy in models simulating conditions like depression and migraine. These studies highlighted the compound's ability to enhance serotonin signaling pathways, which could lead to improved therapeutic outcomes in patients suffering from these conditions.

Q & A

Q. Advanced

  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (SHELX suite) resolves stereochemistry and hydrogen bonding. For example, torsion angles between pyridine and piperidine rings can validate conformation .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., piperidine NH at δ 8.5–9.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

How is the compound’s inhibitory activity against enzymes like FAAH assessed experimentally?

Q. Basic

  • Biochemical Assays : Rat brain homogenates or recombinant FAAH are incubated with the compound (0.1–10 μM). Residual enzyme activity is measured using substrate probes (e.g., [³H]anandamide) and liquid scintillation counting. IC₅₀ values are calculated via nonlinear regression .
  • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., URB597) for validation .

How can molecular dynamics simulations elucidate its binding mode to FAAH?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into FAAH’s acyl-chain binding channel. Prioritize poses overlapping with carprofen’s binding site .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) in explicit solvent to assess stability. Monitor RMSD (<2 Å) and hydrogen bonds (e.g., between amide carbonyl and Ser241) .

How should researchers resolve discrepancies in reported IC₅₀ values across studies?

Q. Advanced

  • Assay Variability : Standardize enzyme sources (recombinant vs. tissue-derived) and substrate concentrations.
  • Stereochemical Purity : Verify enantiomeric excess via chiral HPLC. (R)- and (S)-isomers of related compounds show 1.3–2-fold potency differences .
  • Statistical Analysis : Use ANOVA to compare replicates and identify outliers .

What role does stereochemistry play in its biological activity?

Q. Advanced

  • Stereoselectivity : (S)-isomers of analogs like Ibu-AM5 exhibit 2-fold lower IC₅₀ (0.59 μM) than (R)-isomers due to favorable π-π stacking with Phe432 in FAAH .
  • Synthesis of Enantiomers : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate active enantiomers .

What analytical conditions ensure accurate quantification in biological matrices?

Q. Basic

  • HPLC-MS/MS : Use a C18 column (2.6 μm, 50 × 2.1 mm) with gradient elution (H₂O/ACN + 0.1% formic acid). Monitor transitions (e.g., m/z 280 → 135 for quantification).
  • Sample Prep : Plasma proteins are precipitated with acetonitrile (3:1 v/v) .

How should the compound be stored to maintain stability?

Q. Basic

  • Conditions : Store at –20°C in airtight, light-resistant vials under nitrogen.
  • Stability Tests : Assess degradation via HPLC after 6 months; <5% decomposition is acceptable. Avoid aqueous solutions (hydrolysis at pH >7) .

What safety protocols are critical during handling?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation (H303/H313/H333 hazards) .

How does this compound compare to other FAAH inhibitors in preclinical studies?

Q. Advanced

  • Potency : IC₅₀ values (0.59–0.99 μM) are comparable to URB597 but lack COX inhibition, reducing off-target effects .
  • Selectivity : Screen against related hydrolases (e.g., MAGL) via activity-based protein profiling (ABPP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.